4,5-Dibromo-2-fluorobenzaldehyde
Description
Contextual Significance of Halogenated Benzaldehydes in Chemical Research
Halogenated benzaldehydes, as a class of compounds, are of paramount importance in chemical research and industry. The introduction of halogen atoms onto the benzaldehyde (B42025) scaffold significantly modifies the compound's chemical and physical properties. These modifications can include altered reactivity of the aldehyde group, changes in the electronic nature of the aromatic ring, and the introduction of sites for further functionalization through reactions like cross-coupling.
The electron-withdrawing nature of halogens can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the halogen atoms themselves can serve as handles for a variety of chemical transformations. For instance, bromine and iodine atoms are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon bonds.
This versatility makes halogenated benzaldehydes crucial building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. chemimpex.com For example, fluorinated benzaldehydes are precursors to various bioactive compounds, and their derivatives have been investigated for applications in medicinal chemistry. sigmaaldrich.com
Research Landscape and Scope of Investigation for 4,5-Dibromo-2-fluorobenzaldehyde
While the broader class of halogenated benzaldehydes is extensively studied, the research landscape specifically for this compound appears to be less explored. A comprehensive search of the scientific literature reveals a scarcity of dedicated studies on its synthesis, reactivity, and applications. Much of the available information is contextual, derived from studies on isomeric compounds or more broadly on polysubstituted benzaldehydes.
The investigation into this compound is therefore at a nascent stage. Its primary role currently seems to be as a niche building block in organic synthesis, likely utilized in the targeted synthesis of complex, highly substituted aromatic compounds. The presence of three halogen atoms and an aldehyde group suggests its potential in multi-step synthetic sequences where sequential and regioselective functionalization is desired.
The future research scope for this compound could involve:
Development of efficient and selective synthetic routes: As no specific, high-yielding synthesis has been prominently reported, developing a reliable method for its preparation is a key area for investigation. This could involve the direct bromination of 2-fluorobenzaldehyde (B47322) or the formylation of a suitable dibromofluorobenzene precursor. google.comresearchgate.net
Exploration of its reactivity: Detailed studies on the reactivity of the aldehyde group and the three halogen atoms would provide valuable insights for its application in organic synthesis. This includes investigating its participation in various condensation, oxidation, reduction, and cross-coupling reactions.
Synthesis of novel compounds: Utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds, potential pharmaceutical scaffolds, or functional materials could unveil new applications. The unique substitution pattern could lead to molecules with interesting biological activities or material properties.
Given the importance of polysubstituted aromatic compounds in various fields of chemistry, it is anticipated that the research landscape for this compound will expand as chemists seek to create increasingly complex and functionalized molecules.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJXJKDBNPTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Dibromo 2 Fluorobenzaldehyde
Regioselective Bromination Strategies for Substituted Fluorobenzaldehydes
The introduction of bromine atoms at specific positions on the fluorobenzaldehyde ring is a critical step in the synthesis of 4,5-dibromo-2-fluorobenzaldehyde. The directing effects of the existing fluorine and aldehyde groups, along with the choice of brominating agents and catalysts, play a pivotal role in achieving the desired isomer.
Direct Halogenation Approaches and Control of Isomer Selectivity
Direct bromination of a substituted benzaldehyde (B42025), such as 2-fluorobenzaldehyde (B47322), is a common approach. However, the aldehyde group is susceptible to oxidation by bromine, which can lead to the formation of the corresponding benzoic acid as an undesired byproduct. researchgate.net The choice of solvent and catalyst is crucial in mitigating this side reaction. Inert solvents like dichloromethane (B109758) (DCM), chloroform, or carbon tetrachloride are often employed. researchgate.net
The fluorine atom at the 2-position and the aldehyde group at the 1-position of the benzene (B151609) ring direct incoming electrophiles, such as bromine, to specific positions. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. This can lead to a mixture of brominated products. For instance, direct bromination of 2-fluorobenzaldehyde can result in 5-bromo-2-fluorobenzaldehyde (B134332). chemicalbook.comgoogle.com To achieve dibromination at the 4 and 5 positions, more forcing conditions or a different starting material may be necessary.
One reported method for the synthesis of 5-bromo-2-fluorobenzaldehyde involves the reaction of o-fluorobenzaldehyde with potassium bromate (B103136) and sulfuric acid in water at 90°C, yielding the product in 88% yield. chemicalbook.com Another approach utilizes bromine and a Lewis acid catalyst like zinc bromide in dichloromethane. google.com
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| o-Fluorobenzaldehyde | Potassium bromate, Sulfuric acid | - | Water | 90 | 5-Bromo-2-fluorobenzaldehyde | 88 | chemicalbook.com |
| o-Fluorobenzaldehyde | Bromine | Zinc Bromide | Dichloromethane | 50-90 | 5-Bromo-2-fluorobenzaldehyde | 75 | google.com |
| 4-Chloro-2-fluorobenzaldehyde | N-bromosuccinimide (NBS) | AlCl₃ | - | 60 | 5-Bromo-4-chloro-2-fluorobenzaldehyde | ~80 |
Precursor-Based Synthetic Routes and Functional Group Interconversions
To overcome the challenges of direct bromination and achieve the desired 4,5-dibromo substitution pattern, precursor-based routes involving functional group interconversions are often employed. These strategies offer greater control over regioselectivity.
One potential, albeit lengthy, pathway starts with ortho-toluidine. This compound can be brominated to yield 2,4-dibromo-5-methylaniline. The amino group is then converted to a fluorine atom via the Schiemann reaction, which involves diazotization followed by treatment with fluoroboric acid (HBF₄). The resulting 3,5-dibromo-2-fluorotoluene (B1500219) can then have its methyl group oxidized to an aldehyde to furnish the final product. researchgate.net
Another speculative two-step approach begins with the diazotization of 2,4,6-tribromoaniline (B120722) to form 2,4,6-tribromofluorobenzene. Subsequent transmetalation with t-BuLi could lead to a lithium-bromine exchange, followed by trapping the resulting aryllithium with DMF to introduce the aldehyde group. researchgate.net
Functional group interconversions are fundamental transformations in organic synthesis that allow for the manipulation of a molecule's reactive sites. solubilityofthings.comub.edu For example, a carboxylic acid can be reduced to a primary alcohol, which can then be oxidized to an aldehyde. solubilityofthings.com This type of multi-step sequence can be advantageous when direct introduction of a functional group is problematic.
Strategies for Fluorine Introduction in Aromatic Systems Relevant to Benzaldehyde Derivatives
The introduction of fluorine into aromatic rings is a significant area of research due to the unique properties that fluorine imparts on molecules, such as enhanced metabolic stability and bioavailability in pharmaceuticals. sigmaaldrich.com Several methods exist for aromatic fluorination, broadly categorized as nucleophilic and electrophilic fluorination. numberanalytics.com
Nucleophilic Aromatic Fluorination (SNA_r) typically involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comgoogleapis.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. Phase-transfer catalysts, such as quaternary phosphonium (B103445) or ammonium (B1175870) salts, can be used to enhance the reactivity of the fluoride salt, particularly in the absence of a solvent or in an aromatic hydrocarbon solvent. googleapis.com
Electrophilic Fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+"). Historically, highly reactive and toxic elemental fluorine was used. lew.ro Modern electrophilic fluorinating agents are safer and more selective. sigmaaldrich.comlew.ro These include N-fluoropyridinium salts and Selectfluor® (F-TEDA-BF₄). numberanalytics.comlew.ro The choice of reagent allows for the fluorination of a wide range of substrates, from activated to deactivated aromatic rings. lew.ro
Transition Metal-Catalyzed Fluorination has emerged as a powerful technique. Catalysts based on palladium or copper can facilitate the fluorination of aryl halides or boronic acids. numberanalytics.com
For benzaldehyde derivatives, the choice of fluorination strategy depends on the available starting materials and the desired substitution pattern. For instance, a halogenated benzaldehyde can be converted to a fluorobenzaldehyde via nucleophilic aromatic substitution. googleapis.com
Multi-step Synthetic Pathways and the Role of Protecting Group Chemistry
Complex organic syntheses, including that of this compound, often necessitate multi-step pathways to control the reactivity of different functional groups. youtube.com Protecting groups are essential tools in this regard, acting as temporary "disguises" for reactive sites to prevent unwanted side reactions. youtube.comyoutube.com
In the context of synthesizing halogenated benzaldehydes, the aldehyde group is particularly susceptible to oxidation, especially during bromination reactions. researchgate.net To circumvent this, the aldehyde can be protected as an acetal (B89532). researchgate.netyoutube.com Acetals are stable to many reaction conditions, including those used for bromination, but can be easily removed (deprotected) under acidic conditions to regenerate the aldehyde. youtube.com
For example, if direct dibromination of 2-fluorobenzaldehyde is challenging due to oxidation of the aldehyde, one could first protect the aldehyde as a diethyl acetal. This protected compound could then be subjected to bromination. The electron-donating nature of the acetal group would influence the regioselectivity of the bromination. After the desired bromine atoms are introduced, the acetal protecting group can be removed by acidic hydrolysis to yield the final product. researchgate.net
The use of protecting groups adds steps to a synthesis but provides crucial chemoselectivity, allowing for the construction of complex molecules with high precision. youtube.com Other functional groups that might require protection during a synthesis include alcohols, amines, and carboxylic acids. youtube.comyoutube.comyoutube.com For instance, alcohols can be protected as silyl (B83357) ethers (like TBS ethers) or benzyl (B1604629) ethers, while amines are often protected as carbamates (like Boc or Cbz groups). youtube.comyoutube.comyoutube.com
Optimization of Reaction Conditions for Enhanced Yield and Purity in the Synthesis of Halogenated Fluorobenzaldehydes
Optimizing reaction conditions is paramount for developing efficient and scalable syntheses of halogenated fluorobenzaldehydes, ensuring high yields and purity of the final product. nih.gov Key parameters that are systematically varied and studied include temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent.
Temperature: The reaction temperature can significantly influence both the reaction rate and the formation of byproducts. For instance, in the synthesis of a dibrominated diphenylmethanone, a reaction temperature of 20 ± 5 °C was found to be optimal. Increasing the temperature led to a decrease in yield and the formation of a mono-brominated impurity. nih.gov Similarly, in another synthesis, maintaining the temperature between 0 °C and 30 °C resulted in higher yields and fewer impurities compared to higher temperatures. nih.gov For the bromination of 4-chloro-2-fluorobenzaldehyde, the temperature is typically kept between 0°C and 25°C to control regioselectivity and minimize polybromination.
Reaction Time: The duration of a reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. In one optimization study, a reaction time of 5 hours was found to be sufficient for complete reaction. nih.gov
Reagent Stoichiometry: The molar ratio of reactants is a critical factor. For example, in a bromination reaction using N-bromosuccinimide (NBS), screening different molar ratios of the starting material to NBS revealed that a 1:4 ratio gave the highest yield. nih.gov
Catalyst and Solvent: The choice of catalyst and solvent system can dramatically affect the outcome of a reaction. For example, in a one-pot synthesis of N-protected pyrrole-2-carboxylates, various copper and palladium catalysts were screened, with a Cu(OAc)₂-mediated reaction providing the desired intermediate in good yield. researchgate.net
The systematic optimization of these parameters, often guided by analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity, is essential for developing robust and commercially viable synthetic processes for compounds like this compound. nih.gov
Chemical Reactivity and Mechanistic Investigations of 4,5 Dibromo 2 Fluorobenzaldehyde
Electrophilic Aromatic Substitution Patterns and Directing Effects of Halogen and Aldehyde Moieties
The aromatic ring of 4,5-Dibromo-2-fluorobenzaldehyde is highly substituted, leaving only two positions (C3 and C6) available for potential electrophilic aromatic substitution. The directing effects of the existing substituents—the aldehyde, fluorine, and bromine atoms—determine the regioselectivity of any such reaction.
The aldehyde group (-CHO) is a deactivating group and a meta-director. aakash.ac.inlibretexts.org It deactivates the ring towards electrophilic attack through its strong electron-withdrawing inductive and resonance effects, which pull electron density away from the aromatic system. libretexts.org This deactivation makes electrophilic substitution reactions more difficult compared to unsubstituted benzene (B151609). The electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack.
In this compound, the substituents exert competing influences on the two available positions:
Position C3: This position is ortho to the fluorine at C2, meta to the aldehyde at C1, meta to the bromine at C4, and para to the bromine at C5.
Position C6: This position is ortho to the aldehyde at C1, meta to the fluorine at C2, meta to the bromine at C5, and para to the bromine at C4.
Considering these effects:
The aldehyde group at C1 strongly deactivates the ortho C6 position and less strongly deactivates the meta C3 position.
The fluorine atom at C2 activates the ortho C3 position through resonance but deactivates the meta C6 position inductively.
The bromine atom at C4 activates the para C6 position through resonance and deactivates the meta C3 position inductively.
The bromine atom at C5 activates the para C3 position through resonance and deactivates the meta C6 position inductively.
| Substituent | Type | Directing Effect |
|---|---|---|
| -CHO (Aldehyde) | Deactivating | Meta aakash.ac.inlibretexts.org |
| -F (Fluoro) | Deactivating (Weakly) | Ortho, Para aakash.ac.in |
| -Br (Bromo) | Deactivating | Ortho, Para aakash.ac.in |
Nucleophilic Addition Reactions at the Aldehyde Carbonyl Group
The aldehyde functional group is characterized by its carbonyl carbon, which is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it a prime target for nucleophiles. In this compound, the electron-withdrawing nature of the three halogen substituents on the aromatic ring further enhances the partial positive charge on the carbonyl carbon, increasing its reactivity towards nucleophilic addition.
A classic example of this type of reaction is the Grignard reaction. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form alcohols. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent would proceed via nucleophilic attack on the carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which upon subsequent protonation with a weak acid (like H₃O⁺), yields a secondary alcohol. youtube.com
General Mechanism for Grignard Addition:
Nucleophilic Attack: The carbanion-like R-group from the Grignard reagent attacks the electrophilic carbonyl carbon. youtube.com The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom.
Formation of Alkoxide: A magnesium alkoxide salt is formed as a tetrahedral intermediate.
Protonation: Addition of an aqueous acid protonates the alkoxide to give the final secondary alcohol product. youtube.com
| Reaction | Reagent | Product Type | Key Feature |
|---|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | Forms a new Carbon-Carbon bond. masterorganicchemistry.com |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Adds a hydride ion (H⁻) to the carbonyl carbon. |
| Cyanohydrin Formation | HCN | Cyanohydrin | Addition of a cyanide nucleophile. |
Condensation Reactions and Derivatives Formation (e.g., Schiff Bases)
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. alayen.edu.iqwikipedia.org This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds. ijmcmed.org
The formation mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable intermediate called a carbinolamine. ijmcmed.org This is typically the rate-determining step and is often catalyzed by mild acid. The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine product. ijmcmed.org
The versatility of this reaction allows for the synthesis of a wide array of derivatives. By varying the structure of the primary amine, a diverse library of Schiff bases with different steric and electronic properties can be generated from this compound. These derivatives have applications in coordination chemistry and materials science. nih.gov
General Scheme for Schiff Base Formation:
Reactants: this compound + Primary Amine (R-NH₂)
Conditions: Typically reflux in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid.
Product: A Schiff base (imine) containing the R-N=CH- structural motif.
| Reactant | Product Class | Key Bond Formed |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | C=N ijmcmed.org |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |
Further Transformations Involving Aromatic Halogen and Aldehyde Functional Groups
Beyond reactions at the aldehyde, the functional groups of this compound allow for other synthetic transformations.
Reactions of the Aldehyde Group:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This would yield 4,5-dibromo-2-fluorobenzoic acid.
Reduction: As mentioned in section 3.2, the aldehyde can be reduced to a primary alcohol, (4,5-dibromo-2-fluorophenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reactions of the Halogen Atoms: The bromine atoms on the aromatic ring are particularly useful handles for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis.
Suzuki Coupling: The bromine atoms can be replaced by various organic groups by reacting the molecule with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base.
Stille Coupling: This involves the reaction with an organostannane reagent (R-SnBu₃) catalyzed by palladium. nih.gov
Heck Coupling: This reaction forms a new carbon-carbon bond by reacting with an alkene in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, replacing a bromine atom with an amine.
The fluorine atom is generally less reactive in these palladium-catalyzed cross-coupling reactions compared to bromine. This difference in reactivity could potentially allow for selective functionalization of the C-Br bonds while leaving the C-F bond intact.
Applications of 4,5 Dibromo 2 Fluorobenzaldehyde in Complex Molecule Synthesis
Utility as a Key Intermediate in Medicinal Chemistry Research
The structural framework of 4,5-Dibromo-2-fluorobenzaldehyde makes it a sought-after intermediate in the synthesis of novel compounds for pharmaceutical research. Its potential to serve as a scaffold for diverse molecular libraries is a significant asset in the quest for new therapeutic agents. cymitquimica.com
Precursor for Active Pharmaceutical Ingredients and Drug Discovery
While specific, publicly documented examples of its direct use in late-stage clinical candidates are limited, the utility of halogenated benzaldehydes as precursors for active pharmaceutical ingredients (APIs) is well-established. google.com For instance, related compounds like 2-bromo-5-fluorobenzaldehyde (B45324) are utilized in the synthesis of quinazolinones, a class of compounds known for their potential antitumor activities. nih.govresearchgate.net The presence of multiple halogen substituents on the benzaldehyde (B42025) ring, as seen in this compound, offers medicinal chemists a tool to fine-tune the electronic and lipophilic properties of target molecules, which is a critical aspect of drug design and optimization. The aldehyde functionality allows for the construction of more complex structures, such as benzylamine (B48309) derivatives, which have shown significant biological activities.
Synthesis of Biologically Active Heterocyclic Compounds and Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Halogenated benzaldehydes are pivotal starting materials in the construction of these vital molecular scaffolds. sciepub.com For example, thiosemicarbazones derived from substituted benzaldehydes are important intermediates for creating a variety of heterocyclic systems, including thiazoles and 1,3,4-thiadiazoles, which exhibit a wide range of biological activities. sciepub.comnih.gov The aldehyde group of this compound can readily react with compounds containing primary amine groups, such as thiosemicarbazide, to form Schiff bases, which can then undergo cyclization reactions to yield diverse heterocyclic frameworks. The bromine atoms can be subsequently modified through cross-coupling reactions to further elaborate the molecular structure, providing a pathway to novel and potentially bioactive heterocycles.
Role in Agrochemical Development and Synthesis of Bioactive Compounds
The principles of molecular design in agrochemicals often parallel those in pharmaceuticals, with a focus on creating compounds that interact with specific biological targets. nih.gov Fluorinated and halogenated organic compounds are of particular importance in the agrochemical industry due to their ability to enhance biological efficacy, metabolic stability, and lipophilicity, which aids in penetration through plant and insect cuticles. nih.gov
The structural motifs present in this compound make it an attractive starting point for the synthesis of new agrochemicals. Its utility is analogous to other halogenated benzaldehydes, which are recognized as key intermediates in the production of pesticides and herbicides. The synthesis pathways often involve the conversion of the aldehyde group and subsequent functionalization at the bromine positions to build molecules with desired pesticidal or herbicidal properties.
Contributions to Advanced Materials Science and Functional Molecule Design
The application of specifically substituted aromatic compounds extends beyond the life sciences into the realm of materials science. The defined orientation of functional groups in molecules like this compound allows for the rational design of materials with specific properties.
Building Blocks for Molecular Receptors and Crystal Engineering
The rigid structure and defined substitution pattern of this compound make it a candidate for use in crystal engineering and the design of molecular receptors. The non-covalent interactions involving halogen atoms (halogen bonding) are increasingly being exploited to direct the assembly of molecules in the solid state, leading to the formation of predictable and well-ordered crystalline structures. nih.govresearchgate.net The aldehyde group can be used to build larger supramolecular assemblies through the formation of imines or other condensation products. These ordered structures are fundamental to the development of new materials with tailored properties, such as porous solids for gas storage or separation.
Precursors for Optoelectronic Materials (General Class)
Aromatic aldehydes and their derivatives are foundational components in the synthesis of a wide array of organic materials used in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bldpharm.combldpharm.com While direct applications of this compound are not extensively documented, the synthesis of π-conjugated systems, which are the core of organic electronic materials, often relies on building blocks that can be linked together through cross-coupling reactions. The two bromine atoms on this compound provide two reactive sites for such reactions, enabling the construction of extended conjugated polymers and oligomers. The fluorine substituent can also serve to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, which is crucial for optimizing their performance in electronic devices.
Spectroscopic Characterization Techniques for Structural Elucidation of 4,5 Dibromo 2 Fluorobenzaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-Dibromo-2-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous structural assignment. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would further confirm the connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the two aromatic protons. The aldehyde proton (CHO) would appear as a singlet or a finely split multiplet at a characteristic downfield chemical shift, typically in the range of δ 9.8-10.5 ppm. The two aromatic protons would be in different chemical environments and would likely appear as doublets due to coupling with each other, and potentially with the fluorine atom. The precise chemical shifts and coupling constants would be diagnostic of their positions on the aromatic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 185-195 ppm. The aromatic carbons would appear between δ 110-140 ppm. The carbon atoms bonded to bromine would be shifted to a higher field (lower ppm value) compared to those bonded to hydrogen, while the carbon bonded to the electronegative fluorine atom would show a characteristic large one-bond coupling constant (¹JCF). Unconfirmed reports suggest the following ¹³C NMR chemical shifts for this compound in DMSO-d6: δ 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9. guidechem.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom in this compound. The chemical shift of this signal would be influenced by the other substituents on the ring. Furthermore, the fluorine signal would exhibit coupling to the adjacent aromatic protons, providing crucial information about its position.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity/Coupling |
| Aldehyde Proton (CHO) | 9.8 - 10.5 | 185 - 195 | s or d (due to long-range coupling) |
| Aromatic Proton (H-3) | 7.5 - 8.0 | ~115-125 | d (JHF ~ 8-10 Hz) |
| Aromatic Proton (H-6) | 7.8 - 8.3 | ~125-135 | d (JHH ~ 2 Hz) |
| C1 (C-CHO) | - | ~120-130 | d (JCF) |
| C2 (C-F) | - | ~158-165 | d (¹JCF ~ 240-260 Hz) |
| C3 (C-H) | - | ~115-125 | d (JCF) |
| C4 (C-Br) | - | ~110-120 | s |
| C5 (C-Br) | - | ~120-130 | s |
| C6 (C-H) | - | ~125-135 | s |
Note: The chemical shift values are estimates based on general principles and data for analogous compounds. Actual experimental values may vary.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the aldehyde group and the substituted benzene (B151609) ring.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretch would show two characteristic weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-F and C-Br stretching vibrations would be observed in the fingerprint region, generally between 1300 cm⁻¹ and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C=O stretch is also Raman active. The C-Br stretching vibrations, typically in the lower frequency region, are often more easily observed in the Raman spectrum than in the IR.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| Aldehydic C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak |
| C=O Stretch | 1715 - 1680 | 1715 - 1680 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1300 - 1200 | 1300 - 1200 | Strong (IR) |
| C-Br Stretch | 700 - 500 | 700 - 500 | Medium-Strong |
Note: These are expected frequency ranges. The exact positions can be influenced by the electronic effects of the substituents and the physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺). A key feature of this peak would be the characteristic isotopic pattern of the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.
Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the formyl radical (M-29), and carbon monoxide (M-28). The fragmentation of this compound would also likely involve the loss of bromine atoms.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | Significance |
| [C₇H₃⁷⁹Br₂FO]⁺ | 279.85 | Molecular Ion ([M]⁺) |
| [C₇H₃⁷⁹Br⁸¹BrFO]⁺ | 281.85 | Molecular Ion ([M+2]⁺) |
| [C₇H₃⁸¹Br₂FO]⁺ | 283.85 | Molecular Ion ([M+4]⁺) |
| [C₇H₂Br₂FO]⁺ | 278.84 | Loss of H radical |
| [C₆H₃Br₂F]⁺ | 251.86 | Loss of CHO radical |
| [C₇H₃BrFO]⁺ | 200.95 | Loss of Br radical |
Note: The m/z values are calculated for the most abundant isotopes. The presence and relative abundance of these fragments would need to be confirmed by experimental data.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the ultimate method for structural confirmation.
However, obtaining single crystals of sufficient size and quality for X-ray analysis can be challenging. For some related halogenated benzaldehydes, derivatization is employed to improve crystallization behavior. For instance, the formation of a thiosemicarbazone derivative can facilitate the growth of high-quality crystals.
Should a suitable crystal of this compound be obtained, the resulting crystallographic data would provide invaluable information on:
The planarity of the benzene ring.
The conformation of the aldehyde group relative to the ring.
Intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.
Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD).
Computational Chemistry and Theoretical Studies on 4,5 Dibromo 2 Fluorobenzaldehyde
Prediction of Spectroscopic Properties through Theoretical Modeling
Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. While experimental spectra for 4,5-Dibromo-2-fluorobenzaldehyde may exist in commercial or private databases, there is no publicly available theoretical analysis to aid in their assignment.
Computational methods, particularly time-dependent DFT (TD-DFT), are routinely used to predict electronic absorption spectra (UV-Vis), while calculations of harmonic vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. For similar compounds, theoretical calculations have been crucial in assigning specific vibrational modes to the observed spectral bands. A similar approach for this compound would allow for a detailed understanding of its vibrational characteristics.
Table 2: Hypothetical Data Table of Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Wavenumber/Wavelength | Vibrational/Electronic Transition |
|---|---|---|
| C=O Stretch (IR) | Carbonyl group vibration | |
| C-F Stretch (IR) | Carbon-fluorine bond vibration | |
| C-Br Stretch (IR) | Carbon-bromine bond vibration | |
| Aromatic C-C Stretch (Raman) | Benzene (B151609) ring vibrations | |
| n -> π* Transition (UV-Vis) | Electronic transition involving non-bonding and anti-bonding orbitals | |
| π -> π* Transition (UV-Vis) | Electronic transition involving bonding and anti-bonding orbitals |
Note: This table illustrates the type of data that would be obtained from theoretical spectroscopic studies and does not represent actual measured or calculated values.
Structure-Reactivity Relationship Analyses and Mechanistic Insights
The specific arrangement of the two bromine atoms and one fluorine atom on the benzaldehyde (B42025) ring of this compound is expected to significantly influence its reactivity in chemical syntheses. Computational studies could provide invaluable mechanistic insights into reactions involving this compound.
For instance, molecular electrostatic potential (MEP) maps, which can be generated through quantum chemical calculations, would visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack. Furthermore, computational modeling of reaction pathways could elucidate the transition state structures and activation energies for various transformations, such as nucleophilic aromatic substitution or condensation reactions involving the aldehyde group. Such studies would be instrumental in optimizing reaction conditions and predicting the regioselectivity of its chemical modifications.
Green Chemistry Principles in the Synthesis and Application of 4,5 Dibromo 2 Fluorobenzaldehyde
Development of Eco-Friendly Catalytic Systems and Reagents
The traditional synthesis of brominated aromatic compounds often involves the use of elemental bromine and strong Lewis acid catalysts, which pose significant environmental and safety hazards. Modern approaches are shifting towards more benign and efficient catalytic systems.
Research into the bromination of aromatic compounds has highlighted several greener alternatives. The use of N-bromosuccinimide (NBS) as a brominating agent is a common strategy to avoid handling hazardous liquid bromine. nih.gov While often used with catalysts, developments aim to minimize or eliminate the need for harsh catalysts. For instance, aerobic bromination promoted by catalytic amounts of ionic liquids has been demonstrated for various substrates, using sources like sodium bromide or hydrobromic acid with oxygen as the terminal oxidant. nih.gov This method offers high efficiency and controllable chemoselectivity.
Another avenue explores the use of solid acid catalysts or zeolites, which can be easily recovered and reused, minimizing waste. While specific examples for the dibromination of 2-fluorobenzaldehyde (B47322) to yield the 4,5-isomer are not extensively documented, the principles are transferable. For instance, a patent describes the use of an "environmental-friendly water treatment agent" as a brominating reagent for the synthesis of 2-bromo-4-fluorobenzaldehyde, highlighting a move towards less hazardous materials. google.com
The table below compares traditional and greener catalytic systems for aromatic bromination, applicable to the synthesis of 4,5-Dibromo-2-fluorobenzaldehyde.
| Catalyst/Reagent System | Advantages | Disadvantages |
| Traditional | ||
| Br₂ / FeBr₃ or AlCl₃ | High reactivity | Use of hazardous liquid bromine, corrosive and toxic catalysts, formation of stoichiometric waste. |
| Greener Alternatives | ||
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. nih.gov | Still produces a succinimide (B58015) byproduct. |
| Ionic Liquid (e.g., [C₄Py]NO₃) / NaBr / O₂ | Catalytic, avoids toxic metals, uses air as oxidant. nih.gov | Ionic liquids can be expensive and require recycling processes. |
| Solid Acid Catalysts (e.g., Zeolites) | Reusable, reduces waste, can offer shape selectivity. | May require higher temperatures and longer reaction times. |
| Eco-friendly Brominating Agents | Reduced toxicity and environmental impact. google.com | Specificity and efficiency can vary. |
Implementation of Solvent-Free or Environmentally Benign Solvent Approaches
Solvents account for a significant portion of the waste generated in chemical processes. Therefore, reducing or replacing traditional volatile organic compounds (VOCs) is a cornerstone of green chemistry.
Solvent-free, or neat, reactions represent an ideal scenario, often accelerated by microwave or solar radiation. researchgate.net These methods can lead to shorter reaction times, higher yields, and simplified product isolation. For bromination reactions, performing them under solvent-free conditions with a solid brominating agent like NBS is a viable green alternative.
When a solvent is necessary, the focus shifts to environmentally benign options. Water is a highly desirable solvent due to its non-toxicity, non-flammability, and availability. While organic substrates may have low solubility in water, "on water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, have shown remarkable rate enhancements. researchgate.net For example, the H₂O₂–HBr system in water has been used for free-radical bromination without the need for organic solvents. researchgate.net
Other green solvents include supercritical fluids (like CO₂), ionic liquids, and bio-solvents. A patent for a related compound, 2-fluoro-5-bromobenzaldehyde, describes a synthesis using 65% aqueous sulfuric acid, followed by extraction with methyl tert-butyl ether (MTBE), which is considered a greener alternative to solvents like diethyl ether or dichloromethane (B109758). google.com
The following table outlines various solvent approaches for the synthesis of halogenated benzaldehydes.
| Solvent Approach | Examples of Solvents | Advantages | Challenges |
| Traditional | Dichloromethane (DCM), Carbon Tetrachloride (CCl₄), Trifluoroacetic Acid/H₂SO₄ mixture guidechem.comresearchgate.net | Good solubility for reactants. | Toxic, volatile, environmentally persistent. guidechem.com |
| Solvent-Free | Neat reaction with microwave or solar energy. researchgate.net | No solvent waste, often faster reactions. | Potential for localized overheating, may not be suitable for all reactions. |
| Benign Solvents | Water, Supercritical CO₂, Ionic Liquids, Methyl Tert-Butyl Ether (MTBE). researchgate.netgoogle.com | Reduced toxicity and environmental impact. | Low solubility of non-polar reactants, potential for mass transfer limitations, may require specific equipment (e.g., for supercritical fluids). |
Atom Economy and Waste Minimization Strategies in Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The synthesis of this compound can be approached via different routes, each with a distinct atom economy. A common method involves the direct electrophilic bromination of 2-fluorobenzaldehyde.
Route 1: Direct Dibromination
C₇H₅FO + 2 Br₂ → C₇H₃Br₂FO + 2 HBr
In this reaction, the theoretical atom economy can be calculated as:
Molar Mass of this compound (C₇H₃Br₂FO): 281.93 g/mol
Molar Mass of 2-Fluorobenzaldehyde (C₇H₅FO): 124.11 g/mol
Molar Mass of Bromine (Br₂): 159.81 g/mol
Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100
Atom Economy (%) = (281.93 / (124.11 + 2 * 159.81)) x 100 ≈ 63.5%
This calculation shows that a significant portion of the reactant mass ends up as the byproduct, hydrogen bromide (HBr). While HBr can be neutralized or potentially recovered, it represents inherent waste in this synthetic route.
To improve atom economy, alternative reagents can be considered. For example, using N-bromosuccinimide (NBS) also results in a stoichiometric byproduct (succinimide).
Waste minimization extends beyond atom economy to include the reduction of all non-product materials, such as excess reagents, solvents, and materials used in workup and purification. Strategies for waste minimization in the synthesis of this compound include:
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and selectivity, thereby reducing the formation of impurities that require separation.
Catalyst and Reagent Recycling: Employing heterogeneous catalysts that can be filtered off and reused, or recycling solvents and unreacted starting materials.
One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor, which avoids the need for isolation and purification of intermediates, saving on solvents and reducing material losses. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmentally responsible chemical manufacturing.
Emerging Research Avenues and Future Perspectives for 4,5 Dibromo 2 Fluorobenzaldehyde
Exploration of Novel Derivatization Pathways for Enhanced Utility
The aldehyde functionality, coupled with the di-bromo and fluoro substituents, provides multiple reactive sites on 4,5-Dibromo-2-fluorobenzaldehyde, making it a versatile precursor for a wide array of derivatives. Future research is poised to explore novel derivatization pathways to expand its utility as a building block in medicinal chemistry and materials science. acs.orgnih.gov
The aldehyde group can readily undergo a variety of classical transformations, including but not limited to:
Reductive Amination: To generate a diverse library of secondary and tertiary amines, which are prevalent motifs in pharmaceutically active compounds.
Wittig and Horner-Wadsworth-Emmons Reactions: To form substituted alkenes, providing access to stilbene-like structures and other conjugated systems.
Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can serve as intermediates for the synthesis of heterocyclic compounds.
Oxidation and Reduction: To yield the corresponding carboxylic acid and benzyl (B1604629) alcohol, respectively, further expanding the range of accessible functional groups. nih.gov
Beyond these standard transformations, the presence of the halogen atoms invites exploration into modern cross-coupling reactions. The bromine atoms, in particular, are amenable to a range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 4- and 5-positions. The selective functionalization of one bromine atom over the other presents a significant but rewarding challenge, potentially achievable by fine-tuning reaction conditions or employing specialized catalyst systems.
A key area of future investigation will be the development of selective derivatization strategies. For instance, achieving selective monobromination or a stepwise diarylation would significantly enhance the value of this compound as a scaffold for complex molecule synthesis.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product Class |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, DCE | Substituted Benzylamines |
| Wittig Reaction | Phosphonium (B103445) Ylide, THF | Substituted Styrenes |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base, Toluene/H₂O | Poly-arylated Compounds |
| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Base, THF | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base, Toluene | Di-amino-substituted Aromatics |
Development of Highly Efficient and Selective Catalysts for its Synthesis
The synthesis of polyhalogenated aromatic aldehydes often presents challenges in terms of regioselectivity and efficiency. While general methods for the bromination and fluorination of aromatic compounds exist, the specific synthesis of this compound likely requires a multi-step process with carefully controlled conditions to achieve the desired substitution pattern and avoid the formation of isomeric impurities.
Future research will likely focus on the development of highly efficient and selective catalysts to streamline its synthesis. This could involve:
Shape-Selective Zeolites: These materials can be used to direct the bromination of fluorobenzene (B45895) derivatives to specific positions, potentially offering a more direct route to the desired isomer. google.com
Palladium-Catalyzed C-H Activation: This strategy allows for the direct and regioselective introduction of bromine atoms onto an aromatic ring, guided by a directing group. acs.orgresearchgate.net Research into a suitable directing group strategy for the synthesis of this compound could lead to a more atom-economical and efficient process.
Lewis Acid Catalysis: The use of Lewis acids in bromination reactions is well-established. google.com Investigating a range of Lewis acids and their combinations could lead to improved yields and selectivity in the bromination of a 2-fluorobenzaldehyde (B47322) precursor.
Flavin-Dependent Halogenases: These enzymes offer the potential for highly selective halogenation of aromatic compounds under mild conditions, presenting a green and sustainable alternative to traditional chemical methods. nih.gov Engineering a halogenase to specifically catalyze the dibromination of 2-fluorobenzaldehyde at the 4- and 5-positions would be a significant advancement.
Table 2: Potential Catalytic Strategies for the Synthesis of this compound
| Catalytic Approach | Potential Catalyst | Key Advantages |
| Shape-Selective Catalysis | HY or HMor Zeolites | High regioselectivity due to steric constraints within the catalyst pores. google.com |
| C-H Activation | Palladium(II) Acetate with a directing group | High atom economy and regioselectivity. acs.org |
| Lewis Acid Catalysis | Aluminum Chloride, Iron(III) Bromide | Enhanced electrophilicity of the brominating agent. google.com |
| Biocatalysis | Engineered Flavin-Dependent Halogenase | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
Investigation into Untapped Application Areas in Chemical Sciences
The unique electronic properties conferred by the combination of two bromine atoms and a fluorine atom suggest that this compound and its derivatives could find applications in several areas of chemical science beyond their use as simple synthetic intermediates.
Medicinal Chemistry: Polyhalogenated compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. wikipedia.orgtethyschemical.com The dibromo-fluoro substitution pattern of this aldehyde could be exploited in the design of novel therapeutic agents. For instance, it could serve as a scaffold for the development of kinase inhibitors, where the halogen atoms can form key interactions with the protein active site. acs.org Furthermore, the incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.com
Materials Science: Aromatic compounds with multiple halogen atoms can exhibit interesting photophysical and electronic properties. Research into the synthesis of polymers and dyes derived from this compound could lead to the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms can also enhance flame retardancy in materials.
Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. The specific substitution pattern of this compound could be a starting point for the discovery of new agrochemicals with improved efficacy and environmental profiles. nbinno.com
Chemical Probes and Sensors: The aldehyde group can be used to attach this molecule to other molecules or surfaces, while the unique halogen substitution pattern could be used as a spectroscopic or electrochemical tag for sensing applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules often involves multi-step sequences that can be time-consuming and labor-intensive. The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms represents a significant future direction. chemspeed.commetoree.comchemeurope.com
Flow Chemistry: Continuous-flow reactors offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. researchgate.net The synthesis of this compound, which may involve hazardous reagents and exothermic reactions, is an ideal candidate for development in a flow process. Furthermore, multi-step derivatization sequences could be telescoped into a single continuous-flow process, significantly reducing reaction times and purification steps.
Automated Synthesis Platforms: The use of robotic systems for high-throughput synthesis and reaction optimization can accelerate the discovery of novel derivatives of this compound. youtube.com An automated platform could be programmed to perform a wide range of derivatization reactions in parallel, allowing for the rapid generation of a library of compounds for screening in medicinal chemistry or materials science applications. This approach would enable researchers to more efficiently explore the chemical space around this versatile building block. acs.orgacs.org
The combination of flow chemistry and automated synthesis holds the promise of transforming the way we approach the synthesis of complex molecules like the derivatives of this compound, making the process faster, safer, and more efficient.
Q & A
Q. What are the standard laboratory synthesis methods for 4,5-Dibromo-2-fluorobenzaldehyde, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sequential halogenation of 2-fluorobenzaldehyde. Bromination is achieved using reagents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C). Fluorination is retained by protecting the aldehyde group during bromination. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR, with GC-MS for trace impurity analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies aromatic protons (δ 7.5–10.0 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). Coupling patterns distinguish substitution positions.
- ¹³C NMR : Confirms carbonyl carbon (δ ~190 ppm) and halogenated aromatic carbons (δ 110–140 ppm).
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 295 (C₇H₃Br₂FO⁺) with fragmentation patterns validating structure .
Q. How should this compound be stored to ensure stability in research settings?
- Methodological Answer : Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent aldehyde oxidation and hydroscopic degradation. Use desiccants (silica gel) to minimize moisture. Stability tests via periodic TLC/NMR are recommended .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for complex organic synthesis?
- Methodological Answer : The bromine atoms serve as coupling sites. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%), arylboronic acids (1.2 equiv), and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC. Post-coupling, the aldehyde group can be further functionalized (e.g., reduction to alcohol or conversion to Schiff bases) .
Q. What strategies resolve contradictory data in reaction yields or byproduct formation during halogenation?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple analytical methods (e.g., HPLC vs. NMR).
- Control Experiments : Test reaction parameters (temperature, stoichiometry) systematically.
- Computational Modeling : Use DFT calculations (Gaussian 09) to predict regioselectivity and side reactions.
- Peer Review : Collaborate with independent labs to replicate findings .
Q. How does this compound perform as an intermediate in pharmaceutical lead optimization?
- Methodological Answer : The compound’s halogenated aromatic core is a precursor for kinase inhibitors or antimicrobial agents.
- In Vitro Testing : Screen derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
- SAR Studies : Modify the aldehyde group to amides or hydrazones and compare bioactivity.
- Metabolic Stability : Assess via liver microsome assays (e.g., human CYP450 isoforms) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
